molecular formula C12H18N2 B1276607 2-(Azepan-1-yl)aniline CAS No. 51627-46-4

2-(Azepan-1-yl)aniline

Cat. No.: B1276607
CAS No.: 51627-46-4
M. Wt: 190.28 g/mol
InChI Key: MEZCGYFNGBWOFA-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)aniline is an organic compound with the molecular formula C12H18N2 and a molecular weight of 190.28 g/mol. It consists of a seven-membered azepane ring attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)aniline typically involves the reaction of aniline with azepane under specific conditions. One common method is the nucleophilic substitution reaction where aniline reacts with azepane in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, forming various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include substituted anilines, nitroso compounds, and various amine derivatives .

Scientific Research Applications

2-(Azepan-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)aniline involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The azepane ring and aniline group contribute to its reactivity and ability to form stable intermediates . The exact molecular targets and pathways depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

    2-(Azolyl)aniline: Similar in structure but contains an azole ring instead of an azepane ring.

    2-(Piperidin-1-yl)aniline: Contains a six-membered piperidine ring instead of a seven-membered azepane ring.

    2-(Morpholin-1-yl)aniline: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

Uniqueness

2-(Azepan-1-yl)aniline is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(azepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-11-7-3-4-8-12(11)14-9-5-1-2-6-10-14/h3-4,7-8H,1-2,5-6,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCGYFNGBWOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424495
Record name 2-(azepan-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-46-4
Record name 2-(azepan-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azepan-1-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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